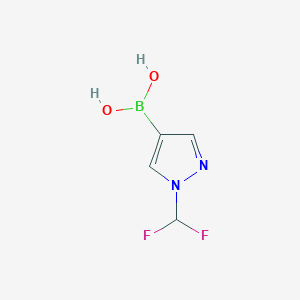

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(difluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF2N2O2/c6-4(7)9-2-3(1-8-9)5(10)11/h1-2,4,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXFJNMDWKLYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736663 | |

| Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312693-57-4 | |

| Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity, metabolic stability, and overall pharmacokinetic profile. The pyrazole nucleus is a well-established "privileged scaffold," appearing in numerous blockbuster drugs due to its versatile chemical nature and ability to engage in critical hydrogen bonding interactions.[1][2][3] When combined with the difluoromethyl (-CF₂H) group—a unique moiety that can serve as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol groups—the resulting 1-(difluoromethyl)-1H-pyrazole core becomes a highly sought-after building block.[4]

This guide focuses on the synthesis and purification of This compound , a key intermediate that unlocks the potential of this valuable scaffold. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7] This allows for the late-stage introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the pyrazole ring, providing medicinal chemists with a powerful tool to rapidly generate diverse libraries of novel compounds for biological screening.

This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and critical purification strategies, grounded in established chemical principles and field-proven insights.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached by dissecting the molecule into its key components. A logical retrosynthetic analysis suggests a multi-step sequence that hinges on two critical transformations: the introduction of the difluoromethyl group and the installation of the boronic acid moiety.

Caption: Retrosynthetic pathway for the target boronic acid.

The forward synthesis, therefore, logically proceeds through three main stages:

-

Formation of a 4-Halopyrazole Intermediate: Securing a pyrazole ring with a handle (a halogen) at the 4-position.

-

N-Difluoromethylation: Attaching the -CF₂H group to the pyrazole nitrogen. This is arguably the most challenging step, requiring specialized reagents.

-

Borylation: Converting the C-X bond (where X is Br or I) at the 4-position into a C-B(OH)₂ bond, typically via a boronate ester intermediate.

Part 2: Synthesis Methodology and Mechanistic Insights

Stage 1: Preparation of 4-Halo-1H-pyrazole

The synthesis begins with a stable, commercially available pyrazole precursor. 4-Bromo-1H-pyrazole is a common and effective starting material for this sequence. It can be synthesized through various literature methods, often involving the direct bromination of pyrazole.

Stage 2: N-Difluoromethylation of the Pyrazole Core

The introduction of the N-CF₂H group is a key transformation that imparts desirable properties to the final molecule. Several modern methods have been developed for this purpose, primarily revolving around the generation of a difluorocarbene (:CF₂) intermediate, which is then trapped by the pyrazole nitrogen.

Key Reagent Systems:

-

Diethyl Bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂): This reagent serves as a convenient difluorocarbene precursor.[8] Under basic conditions (e.g., using potassium fluoride), it eliminates bromide and the phosphonate group to generate :CF₂ in situ.[9] This method is advantageous due to the reagent's stability and ease of handling under relatively mild conditions.[8]

-

Chlorodifluoromethane (ClCF₂H): Also known as Freon 22, this gaseous reagent can be used for difluoromethylation, often under basic conditions. While cost-effective, its use requires specialized equipment for handling gases.[4][10]

-

Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This solid reagent can also generate difluorocarbene upon treatment with a strong base.

The general mechanism involves the deprotonation of the pyrazole N-H by a base, followed by nucleophilic attack of the resulting pyrazolide anion on the electrophilic difluorocarbene.

Caption: Generation and reaction of difluorocarbene for N-difluoromethylation.

Stage 3: Miyaura Borylation and Hydrolysis

With the 4-bromo-1-(difluoromethyl)-1H-pyrazole intermediate in hand, the final key step is the installation of the boronic acid group. The Miyaura borylation reaction is an efficient and high-yielding method for this transformation.[11]

This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the C-B bond. The resulting product is the pinacol ester, which is generally more stable, less polar, and easier to purify than the free boronic acid.[12][13]

Caption: Catalytic cycle for the Miyaura borylation reaction.

The final step involves the hydrolysis of the pinacol ester to yield the target this compound. This is typically achieved under mild acidic conditions, which cleave the pinacol protecting group.

Part 3: Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (KOAc, 2.5-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 2-5 mol%).

-

Solvent Addition: Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene.

-

N-Difluoromethylation: Add the N-difluoromethylation reagent, for example, diethyl bromodifluoromethylphosphonate (1.5-2.0 eq). Note: Some procedures may perform the N-difluoromethylation first in a separate step, which is often preferable for optimizing the yield of each transformation.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, the pinacol ester, is then purified as described in the purification section below.

Protocol 2: Hydrolysis to this compound

-

Setup: Dissolve the purified pinacol ester from the previous step in a solvent mixture, typically tetrahydrofuran (THF) or acetone and water.

-

Hydrolysis: Add an aqueous acid (e.g., 1N HCl) and stir the mixture vigorously at room temperature for 2-12 hours.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the final boronic acid, often as a white to off-white solid.

Part 4: Purification and Characterization

The purification of boronic acids and their esters is critical to obtaining material suitable for subsequent reactions.

Purification Techniques

| Technique | Target Compound | Description | Key Insights |

| Column Chromatography | Pinacol Ester | The pinacol ester is significantly less polar than the free boronic acid and is well-suited for silica gel chromatography. A gradient of ethyl acetate in hexanes is typically effective. | This is often the most effective method for obtaining high-purity material before the final hydrolysis step. |

| Recrystallization | Boronic Acid / Pinacol Ester | Can be effective if a suitable solvent system is found. Common solvents include mixtures of ethers, esters (EtOAc), and alkanes.[14] | Trial and error on a small scale is necessary. The high polarity and potential for trimerization (boroxines) can complicate crystallization of free boronic acids. |

| Acid/Base Extraction | Boronic Acid | Boronic acids are weakly acidic and can sometimes be purified by partitioning between an organic solvent and a basic aqueous solution (e.g., dilute NaOH), followed by re-acidification and extraction.[14] | This method can be effective for removing non-acidic impurities but must be performed carefully to avoid product degradation. |

| Slurrying/Trituration | Boronic Acid | Stirring the crude solid product in a solvent in which it is poorly soluble can wash away more soluble impurities.[14] | A simple and effective method for a final cleanup of a mostly pure solid. |

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results for this compound |

| ¹H NMR | Resonances corresponding to the pyrazole protons (typically singlets or doublets in the 7-8 ppm region), a characteristic triplet for the -CF₂H proton (around 6.5-7.5 ppm with J_HF ≈ 50-60 Hz), and a broad singlet for the B(OH )₂ protons. |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton. |

| ¹¹B NMR | A broad singlet characteristic of a boronic acid. |

| LC-MS | A peak corresponding to the correct mass-to-charge ratio for the molecular ion [M+H]⁺ or other adducts. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of modern synthetic methodologies, including N-difluoromethylation and palladium-catalyzed borylation. The resulting compound is a high-value building block that provides a direct entry point for the synthesis of novel, fluorinated pyrazole derivatives. By understanding the underlying mechanisms and employing robust purification strategies, researchers can reliably produce this key intermediate, accelerating discovery programs in pharmaceuticals and agrochemicals. The stability and ease of purification of the intermediate pinacol ester make its isolation a key strategic checkpoint in the overall synthetic route.

References

- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition.

- Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. American Chemical Society.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).

- The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism.

- Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. IJSREM.

- Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing.

- N-Difluoromethylpyrazoles: in-demand and now available fluorin

- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD..

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- How to purify boronic acids/boronate esters?.

- 1-(Difluoromethyl)pyrazole-4-boronic acid pinacol ester. A Chemtek.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- 1-(Difluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester. AOBChem USA.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition – IJSREM [ijsrem.com]

- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. achemtek.com [achemtek.com]

- 13. aobchem.com [aobchem.com]

- 14. researchgate.net [researchgate.net]

physicochemical properties of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

An In-Depth Technical Guide to (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

Foreword: The Strategic Value of Fluorinated Pyrazole Scaffolds

In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a privileged scaffold, a core structural motif frequently found in approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. The strategic incorporation of fluorine atoms, particularly the difluoromethyl (-CHF₂) group, further enhances molecular properties by modulating lipophilicity, metabolic stability, and binding affinity. When this decorated pyrazole is functionalized with a boronic acid group, it becomes a powerful and versatile building block for constructing complex molecular architectures. This guide provides an in-depth examination of this compound, a reagent of significant interest to researchers in drug discovery and organic synthesis.

Core Physicochemical & Structural Properties

This compound is a specialized reagent valued for its trifecta of key chemical features: the biologically significant pyrazole ring, the modulating difluoromethyl group, and the synthetically versatile boronic acid handle. While typically encountered as a solid in research settings, its specific physical properties like melting point are not widely reported, necessitating empirical determination.

Key Identifiers and Properties

A summary of the core physicochemical data for this compound is presented below. These identifiers are crucial for accurate sourcing, regulatory compliance, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 1312693-57-4 | [2][3][4][5] |

| Molecular Formula | C₄H₅BF₂N₂O₂ | [2][4][5] |

| Molecular Weight | 161.90 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95-98% | [3][5] |

| InChI Key | UOXFJNMDWKLYQZ-UHFFFAOYSA-N | [3] |

| SMILES | Oc1cn(n c1)C(F)F | [2] |

Spectral Data

Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive dataset for the free boronic acid is not publicly available, ¹H NMR spectra for the parent compound and its common synthetic precursor, the pinacol ester, have been documented.[6][7] Researchers should expect characteristic signals for the pyrazole ring protons, a triplet for the difluoromethyl group proton (due to coupling with the two fluorine atoms), and a broad singlet for the boronic acid hydroxyl protons which may exchange with D₂O.

Synthesis & Purification Workflow

The synthesis of this compound is typically achieved via its more stable pinacol ester precursor, 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1206640-82-5).[8][9][10] The general strategy involves N-difluoromethylation of a pre-formed pyrazole-4-boronic acid pinacol ester, followed by deprotection.

Synthesis of the Pinacol Ester Precursor

The critical step is the introduction of the difluoromethyl group. This is often accomplished by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a suitable difluoromethylating agent.

Protocol: Synthesis of 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [10]

-

Reaction Setup: To a round-bottom flask, add 4-pyrazole boronic acid pinacol ester (1.0 eq), 18-crown-6 (0.2 eq), and anhydrous acetonitrile. Stir until a homogeneous solution is formed.

-

Reagent Addition: Add sodium difluorochloroacetate (1.2 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup: Cool the mixture to room temperature. Remove insoluble solids by filtration (e.g., through celite) and wash the filter cake with ethyl acetate.

-

Extraction: Combine the filtrate and washings. Concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired pinacol ester as a solid.[10]

Deprotection to the Boronic Acid

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is a standard transformation for boronic esters.

Protocol: Hydrolysis of Pinacol Ester

-

Reaction Setup: Dissolve the pinacol ester (1.0 eq) in a suitable solvent system such as a 10:1 mixture of acetone and water.

-

Reagent Addition: Add an excess of an aqueous acid, such as 2 M HCl, to the solution.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.

-

Workup: Remove the organic solvent under reduced pressure. The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude boronic acid.

-

Purification: If necessary, the product can be purified by recrystallization or trituration from an appropriate solvent system.

Synthesis Workflow Diagram

Caption: Synthetic pathway to the target compound.

Safety, Handling, and Storage

Proper handling of boronic acids is critical for ensuring laboratory safety and maintaining the integrity of the reagent.

Hazard Profile

This compound is classified with the following hazards:

The corresponding GHS pictograms are the exclamation mark and the corrosion symbol.[3]

Recommended Handling Procedures

Given the hazard profile, the following personal protective equipment (PPE) and handling protocols are mandatory:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[11]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][15]

-

In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13][14]

-

If inhaled: Move the person to fresh air. If irritation or other symptoms persist, seek medical attention.[11][15]

-

Storage and Stability

Boronic acids can be susceptible to dehydration to form boroxines (trimeric anhydrides) and can be hygroscopic.[13]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended.[3][8]

-

Incompatibilities: Keep away from strong oxidizing agents.[13]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the linkage of the difluoromethyl-pyrazole moiety to a wide variety of aryl or heteroaryl halides and triflates.[16][17][18][19]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heterocyclic substrates which can sometimes inhibit or deactivate the catalyst.[18] Pyrazole boronic acids are generally stable and effective coupling partners.[20]

Generalized Experimental Protocol

This protocol provides a robust starting point for researchers. Optimization of the base, solvent, and catalyst/ligand system may be required for specific substrates.

-

Reaction Setup: To a Schlenk tube or microwave vial, add the aryl/heteroaryl halide or triflate (1.0 eq), this compound (1.1–1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[21]

-

Reagent Addition: Add a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq) to the vessel.

-

Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[21]

-

Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-18 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography or recrystallization to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a high-value, strategically designed building block for modern organic synthesis. Its utility is firmly rooted in its capacity to introduce a difluoromethylated pyrazole moiety—a feature correlated with enhanced pharmacological properties—into target molecules via robust and well-understood cross-coupling chemistry.[1][22] Mastery of its handling, synthesis, and reactivity empowers researchers to accelerate the discovery and development of novel chemical entities in pharmaceuticals, agrochemicals, and materials science.

References

- American Chemical Society. Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.

- Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?

- Lab Alley. Boric Acid Safety & Hazards.

- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.

- ACS Publications. The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism.

- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.

- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....

- AMERICAN BORATE COMPANY. Boric Acid Safety Data Sheet.

- Apollo Scientific. 2-methylfuran-3-boronic acid, pinacol ester - SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.

- ChemicalBook. This compound(1312693-57-4) 1 H NMR.

- A Chemtek. 1-(Difluoromethyl)pyrazole-4-boronic acid pinacol ester | 1206640-82-5.

- AiFChem. 1312693-57-4 | this compound.

- Sigma-Aldrich. This compound | 1312693-57-4.

- Sinfoo Biotech. This compound.

- Bide Pharmatech. This compound CAS NO.1312693-57-4.

- AOBChem USA. 1-(Difluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester.

- ChemicalBook. 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole(1206640-82-5) 1H NMR spectrum.

- ChemicalBook. 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole(1206640-82-5) Chemical Properties,Uses,Production.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.

- PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1312693-57-4 | this compound - AiFChem [aifchem.com]

- 3. This compound | 1312693-57-4 [sigmaaldrich.com]

- 4. This compound,(CAS# 1312693-57-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound, CasNo.1312693-57-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. This compound(1312693-57-4) 1H NMR spectrum [chemicalbook.com]

- 7. 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole(1206640-82-5) 1H NMR [m.chemicalbook.com]

- 8. achemtek.com [achemtek.com]

- 9. aobchem.com [aobchem.com]

- 10. 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1206640-82-5 [chemicalbook.com]

- 11. americanborate.com [americanborate.com]

- 12. youtube.com [youtube.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. laballey.com [laballey.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic Acid in Modern Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal and agrochemical research, the demand for novel heterocyclic scaffolds continues to grow. Among these, pyrazole derivatives have emerged as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] The strategic introduction of a difluoromethyl group (-CHF₂) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This guide provides an in-depth technical overview of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid , a key building block that combines these valuable features, empowering researchers in drug discovery and materials science.

This document will delve into the core chemical properties, synthesis, and critical applications of this reagent, with a focus on the causality behind its synthetic utility and the robust protocols required for its successful implementation.

Core Compound Identification and Properties

The precise identification and understanding of a reagent's fundamental properties are paramount for its effective use.

| Property | Value | Source(s) |

| CAS Number | 1312693-57-4 | [3][4][5] |

| Molecular Formula | C₄H₅BF₂N₂O₂ | [3][4][5] |

| Molecular Weight | 161.90 g/mol | [4][5] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8°C, cool and dry, under inert atmosphere |

The Synthetic Rationale: Why This Building Block is Effective

The power of this compound lies in the synergistic combination of its three key components:

-

The Pyrazole Core : This nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] Its presence is noted in numerous FDA-approved drugs.

-

The Difluoromethyl (CHF₂) Group : This moiety serves as a bioisostere for hydroxyl or thiol groups and, critically, acts as a lipophilic hydrogen bond donor. Its inclusion often leads to improved metabolic stability by blocking sites of oxidative metabolism, a crucial parameter in drug development.

-

The Boronic Acid Functionality : This group is the reactive handle for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the precise and efficient coupling of the pyrazole scaffold to a wide variety of aryl or heteroaryl halides and triflates.

The logical relationship between these components enables a streamlined approach to creating complex molecules with desirable pharmaceutical properties.

Caption: Logical flow from molecular features to final application.

Experimental Protocols and Methodologies

A self-validating protocol is essential for reproducible results. The synthesis of the target boronic acid is typically achieved via a two-step process involving the formation and subsequent deprotection of a more stable pinacol ester intermediate.

Part 1: Synthesis of the Pinacol Ester Intermediate

The most common precursor is 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1206640-82-5).[6][7][8]

Caption: Workflow for the synthesis of the pinacol ester intermediate.

Step-by-Step Protocol: Synthesis of 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Rationale : This protocol utilizes a difluoromethylation reaction on a commercially available pyrazole boronic acid pinacol ester. The pinacol group protects the boronic acid, rendering it more stable to the reaction conditions and amenable to standard purification techniques like silica gel chromatography.

-

Reactor Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazole-4-boronic acid pinacol ester (1.0 eq.).

-

Solvent and Reagents : Add anhydrous acetonitrile as the solvent. To this solution, add sodium chloro-difluoroacetate (typically 1.2-1.5 eq.) and a phase-transfer catalyst such as 18-crown-6 (0.2 eq.).

-

Reaction : Heat the mixture to reflux (approx. 82°C) and maintain for 18-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup : After cooling to room temperature, filter the reaction mixture. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by silica gel column chromatography to yield the desired pinacol ester.

Part 2: Deprotection to the Final Boronic Acid

-

Rationale : The pinacol ester is a robust protecting group, but its removal is necessary to unmask the reactive boronic acid for subsequent coupling reactions. Acidic hydrolysis is a common and effective method.

Step-by-Step Protocol: Synthesis of this compound

-

Reactor Setup : To a flask, add the purified 1-(difluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester (1.0 eq.).

-

Hydrolysis : Add a solvent mixture, typically acetone and water, followed by an aqueous acid such as 1M HCl.

-

Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by LC-MS. The deprotection is often complete within a few hours.

-

Isolation : Upon completion, the acetone may be removed under reduced pressure. The resulting aqueous slurry can be cooled, and the solid product isolated by filtration.

-

Purification : Wash the filter cake with cold water and dry under vacuum to yield the final this compound. Further purification is often not necessary if the starting ester was of high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrazole (from the boronic acid) and an aryl/heteroaryl group (from a halide or triflate).

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Rationale : This protocol provides a general framework. The choice of palladium catalyst, ligand, and base is critical and must be optimized for the specific substrates being coupled. The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

-

Reactor Setup : In a reaction vessel, combine this compound (1.1-1.5 eq.), the aryl or heteroaryl halide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reagents : Add a suitable solvent (e.g., a mixture of 1,4-dioxane and water) and a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 eq.).

-

Reaction : Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) and then heat to the desired temperature (typically 80-100°C) until the reaction is complete as monitored by an appropriate chromatographic method.

-

Workup and Purification : After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is then purified, typically by column chromatography or recrystallization.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available data, this compound should be handled with care.

-

Hazard Statements : H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Measures : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

-

Handling : Always handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate whose utility is firmly grounded in the principles of modern medicinal and process chemistry. Its design cleverly combines a biologically relevant scaffold with a metabolic stabilizer and a versatile reactive handle for Suzuki-Miyaura cross-coupling. The protocols outlined herein provide a robust framework for its synthesis and application. As the drive for more sophisticated and effective therapeutic and agrochemical agents continues, the strategic deployment of such well-designed building blocks will remain a critical component of successful research and development campaigns. The difluoromethyl-pyrazole core, in particular, is a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[9][10]

References

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles . RSC Publishing. Available at: [Link]

-

This compound . Sinfoo Biotech. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . MDPI. Available at: [Link]

- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

- Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

-

1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 . PubChem. Available at: [Link]

-

1-(Difluoromethyl)pyrazole-4-boronic acid pinacol ester | 1206640-82-5 . A Chemtek. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . Wikipedia. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. This compound, CasNo.1312693-57-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. 1312693-57-4 | this compound - AiFChem [aifchem.com]

- 5. This compound,(CAS# 1312693-57-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. achemtek.com [achemtek.com]

- 9. thieme.de [thieme.de]

- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

Introduction

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the pyrazole scaffold can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. Boronic acids are well-established as versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and as pharmacophores in their own right, with several boronic acid-containing drugs approved for clinical use.

Understanding the solubility and stability of this compound is paramount for its effective utilization in drug development. Solubility directly impacts bioavailability and formulation strategies, while stability is crucial for ensuring the integrity and shelf-life of both the active pharmaceutical ingredient (API) and its formulated products. This technical guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this promising compound. While specific experimental data for this molecule is not extensively available in the public domain, this guide will equip researchers with the foundational knowledge and detailed methodologies to perform these critical assessments.

I. Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C4H5BF2N2O2 | [1][2][3] |

| Molecular Weight | 161.90 g/mol | [1][3] |

| CAS Number | 1312693-57-4 | [1][2] |

| Appearance | White to off-white solid (typical for boronic acids) | General knowledge |

| Storage | 2-8°C, under inert atmosphere is recommended for its pinacol ester derivative | [4] |

II. Solubility Assessment

The solubility of an API is a critical determinant of its absorption and bioavailability. For this compound, its amphoteric nature, due to the presence of the acidic boronic acid group and the basic pyrazole ring, suggests that its solubility will be pH-dependent.

Theoretical Considerations

The difluoromethyl group is known to increase lipophilicity compared to a methyl group, which may influence solubility in both aqueous and organic solvents. The pyrazole ring itself has a degree of aromatic character and can participate in hydrogen bonding. Boronic acids are known to have complex solution behavior, including the potential for dehydration to form cyclic anhydrides (boroxines), which can impact solubility measurements.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and is the most relevant measure for pharmaceutical development. The shake-flask method is the gold standard for its determination.

Caption: Workflow for thermodynamic solubility determination.

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6]

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

For applications in organic synthesis, understanding the solubility in common organic solvents is essential. The same thermodynamic solubility protocol can be adapted for organic solvents.

| Solvent Class | Example Solvents | Expected Solubility Trend | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate to high | Potential for hydrogen bonding with the boronic acid and pyrazole moieties. |

| Aprotic Polar Solvents | Acetonitrile, Acetone, DMSO | Moderate to high | Dipole-dipole interactions can facilitate dissolution. |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Low | Limited favorable interactions with the polar functional groups of the molecule. |

| Chlorinated Solvents | Dichloromethane | Moderate | Can solvate a range of polarities. |

III. Stability Assessment

The stability of this compound must be thoroughly investigated to ensure its quality and efficacy over time. Forced degradation studies are a powerful tool to identify potential degradation pathways and develop stability-indicating analytical methods.[7][8][9]

Potential Degradation Pathways

Boronic acids are susceptible to several degradation pathways:

-

Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, potentially leading to the formation of the corresponding phenol (or in this case, a pyrazolol).[10]

-

Hydrolysis: While generally stable, the boronic acid moiety can undergo reversible dehydration to form boroxines. The stability of the difluoromethyl-pyrazole ring to hydrolysis under acidic and basic conditions should also be assessed.

-

Thermal Degradation: High temperatures can induce decomposition.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.

Forced Degradation Study Design

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete decomposition of the molecule.[8][11]

Caption: Workflow for a forced degradation study.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solution to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry is essential.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%.[11]

IV. Analytical Methodologies

The development of robust analytical methods is a prerequisite for accurate solubility and stability testing.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for quantifying this compound. Careful method development is required to achieve good peak shape and resolution from potential impurities and degradants. The analysis of boronic acids by RP-HPLC can be challenging due to on-column hydrolysis of pinacol esters (if used as precursors) and the polar nature of the boronic acids themselves.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for identifying and quantifying low-level degradation products.[5]

V. Conclusion and Future Directions

This compound is a valuable building block in modern drug discovery. A thorough understanding of its solubility and stability is critical for its successful application. This guide has outlined the key considerations and provided detailed experimental protocols for the comprehensive characterization of these properties.

While specific data for this compound is limited, the methodologies presented here provide a clear roadmap for researchers to generate the necessary data. Future work should focus on the experimental determination of the pH-solubility profile, solubility in a range of organic solvents, and a comprehensive forced degradation study to elucidate its degradation pathways. The insights gained from these studies will be invaluable for the formulation development and regulatory submission of new drug candidates derived from this promising scaffold.

VI. References

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Retrieved from [Link]

-

Thermodynamics of aqueous solutions of boric acid. (2025). Retrieved from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). Retrieved from [Link]

-

Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). Retrieved from [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data, 65(9), 4475–4483. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis, 6(3), 159-168. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry, 13(2), 42-48. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

-

Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (n.d.). Retrieved from [Link]

-

Thermodynamics of Borax solubility. (2023). Retrieved from [Link]

-

Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(5). [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). Molecules, 26(22), 6825. [Link]

-

Pyrazole. (n.d.). Retrieved from [Link]

-

Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (2020). New Journal of Chemistry, 44(3), 963-974. [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2012). Molecules, 17(10), 12277-12298. [Link]

-

Experimental study of solubility of boric acid in steam at boiling. (2018). Retrieved from [Link]

-

Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (2015). Organic Letters, 17(23), 5780–5783. [Link]

-

1-(Difluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester. (n.d.). Retrieved from [Link]

-

Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. (2025). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules, 26(16), 4945. [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). Retrieved from [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

-

Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2022). Journal of AOAC INTERNATIONAL, 105(4), 1083-1089. [Link]

Sources

- 1. This compound,(CAS# 1312693-57-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound, CasNo.1312693-57-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 1312693-57-4 | this compound - AiFChem [aifchem.com]

- 4. achemtek.com [achemtek.com]

- 5. scirp.org [scirp.org]

- 6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sgs.com [sgs.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural confirmation and quality assessment of this compound. We will explore the causality behind experimental choices and provide robust protocols to ensure data integrity and reproducibility.

Introduction

This compound, with the chemical formula C₄H₅BF₂N₂O₂ and a molecular weight of 161.90 g/mol , is a versatile synthetic intermediate.[1][2] Its utility stems from the presence of a boronic acid moiety, which is crucial for Suzuki-Miyaura cross-coupling reactions, and a difluoromethyl-substituted pyrazole ring, a common pharmacophore that can enhance metabolic stability and binding affinity.[3][4] Accurate spectroscopic characterization is paramount to verify its structure and purity, ensuring the reliability of subsequent synthetic transformations.

Synthesis and Molecular Structure

While various synthetic routes to substituted pyrazole boronic acids exist, a common approach involves the lithiation of a protected pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis. The difluoromethyl group is typically introduced prior to the boronation step. Understanding the synthetic pathway is crucial for anticipating potential impurities that might be observed in spectroscopic analysis.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes B [label="B", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; H_O1 [label="H", pos="-1.2,-1.2!"]; O2 [label="O", pos="0.8,-0.8!"]; H_O2 [label="H", pos="1.2,-1.2!"]; C4 [label="C", pos="0,1.5!"]; C3 [label="C", pos="-1.2,2.2!"]; H3 [label="H", pos="-1.8,2.8!"]; N2 [label="N", pos="-0.8,3.5!"]; N1 [label="N", pos="0.8,3.5!"]; C5 [label="C", pos="1.2,2.2!"]; H5 [label="H", pos="1.8,2.8!"]; C_CHF2 [label="C", pos="1.5,4.8!"]; H_CHF2 [label="H", pos="0.8,5.5!"]; F1 [label="F", pos="2.5,5.2!"]; F2 [label="F", pos="2.0,4.0!"];

// Bonds B -- O1; O1 -- H_O1; B -- O2; O2 -- H_O2; B -- C4; C4 -- C3; C3 -- H3; C3 -- N2; N2 -- N1; N1 -- C5; C5 -- H5; C5 -- C4; N1 -- C_CHF2; C_CHF2 -- H_CHF2; C_CHF2 -- F1; C_CHF2 -- F2; } digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

start [label="Starting Pyrazole Derivative"]; step1 [label="N-Difluoromethylation"]; step2 [label="Protection of N-H (if necessary)"]; step3 [label="Directed Ortho-Metalation (DoM) at C4"]; step4 [label="Borylation with Trialkyl Borate"]; step5 [label="Hydrolysis"]; end_node [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end_node; }

Caption: General synthetic workflow for pyrazole boronic acids.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the difluoromethyl proton, and the hydroxyl protons of the boronic acid.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyrazole H-3 | ~7.8 - 8.2 | Singlet (s) | - |

| Pyrazole H-5 | ~7.6 - 8.0 | Singlet (s) | - |

| -CHF₂ | ~6.8 - 7.2 | Triplet (t) | JH-F ≈ 50-60 |

| -B(OH)₂ | ~4.5 - 6.0 | Broad Singlet (br s) | - |

-

Rationale: The pyrazole protons appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the difluoromethyl and boronic acid groups. The proton of the difluoromethyl group exhibits a characteristic triplet due to coupling with the two fluorine atoms. The boronic acid protons are typically broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| Pyrazole C-3 | ~140 - 145 | Singlet |

| Pyrazole C-4 | ~105 - 115 | Singlet |

| Pyrazole C-5 | ~130 - 135 | Singlet |

| -CHF₂ | ~110 - 120 | Triplet |

-

Rationale: The chemical shifts of the pyrazole carbons are in the expected aromatic/heteroaromatic range. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbon attached to the boron atom (C-4) will be significantly upfield.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is essential for confirming the presence and environment of the difluoromethyl group.

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CHF₂ | ~ -90 to -120 | Doublet (d) | JH-F ≈ 50-60 |

-

Rationale: The chemical shift of the difluoromethyl group is characteristic.[5] The signal will be a doublet due to coupling with the single proton on the same carbon.[6]

¹¹B NMR Spectroscopy

Boron-11 NMR is a key technique for characterizing boronic acids and their derivatives.[7][8]

| Boron | Expected Chemical Shift (ppm) | Appearance |

| -B(OH)₂ | ~28 - 33 | Broad Singlet |

-

Rationale: The chemical shift for a trigonal planar (sp² hybridized) boronic acid typically appears in this range.[8][9] The signal is often broad due to the quadrupolar nature of the boron nucleus. The formation of the trimeric anhydride, a boroxine, can occur upon dehydration and would result in a slightly different chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N, C=C stretch (pyrazole ring) | 1400 - 1600 | Medium to Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-F stretch | 1000 - 1200 | Strong |

-

Rationale: The broad O-H stretch is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[10] The pyrazole ring vibrations and the strong B-O and C-F stretches are also key diagnostic peaks.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion [M+H]⁺: m/z 163.04

-

Key Fragmentation Pathways:

-

Loss of H₂O (-18) from the boronic acid.

-

Loss of B(OH)₂ (-45).

-

Fragmentation of the pyrazole ring.

-

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=normal, fontsize=8];

M [label="[M+H]⁺\nm/z 163"]; F1 [label="Loss of H₂O\n(-18)"]; F2 [label="Loss of B(OH)₂\n(-45)"]; P1 [label="[M+H - H₂O]⁺\nm/z 145"]; P2 [label="[M+H - B(OH)₂]⁺\nm/z 118"];

M -> F1 [label="-H₂O"]; F1 -> P1; M -> F2 [label="-B(OH)₂"]; F2 -> P2; }

Caption: Proposed ESI-MS fragmentation of the parent compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical as protic solvents may lead to the exchange of the boronic acid protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to an appropriate range based on the expected chemical shift (e.g., -50 to -150 ppm).

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Set the spectral width to cover the range of approximately -50 to 100 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or ATR crystal.

-

Acquire the sample spectrum and ratio it against the background.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and control fragmentation.

-

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A multi-technique approach, combining ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, along with IR and MS, is essential for unambiguous structure confirmation and purity assessment. The provided protocols offer a starting point for researchers to develop their own validated methods for the analysis of this important synthetic building block.

References

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

-

Anderson, D. M., & Bell, J. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

-

UC Santa Barbara, Department of Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

-

Sinfoo Biotech. This compound. [Link]

-

SpectraBase. 1H-Pyrazole-4-boronic acid pinacol ester - Optional[FTIR] - Spectrum. [Link]

-

A Chemtek. 1-(Difluoromethyl)pyrazole-4-boronic acid pinacol ester | 1206640-82-5. [Link]

-

Wang, Z. J., et al. (2018). ¹¹B{¹H} D-HMQC and ¹¹B{¹H dephased} NMR of spent dehydrated BNNT. [Link]

-

AOBChem USA. 1-(Difluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester. [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

Bachovchin, W. W., et al. (1993). ¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry. [Link]

-

Widicus Weaver, S. L., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm⁻¹ of Pyrazole. The Journal of Physical Chemistry A. [Link]

-

Denisov, G. S., et al. (2000). Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Journal of Molecular Structure. [Link]

-

Claramunt, R. M., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Spectroscopy Letters. [Link]

-

Sherry, A. D., & Woods, M. (2015). New Frontiers and Developing Applications in ¹⁹F NMR. Current Chemical Biology. [Link]

-

ResearchGate. ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

WIPO Patentscope. WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. [Link]

-

SpectraBase. boronic acid, [1-[3-(dimethylamino)propyl]-1H-pyrazol-4-yl]- - Optional[1H NMR] - Spectrum. [Link]

-

Aladdin. (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronicacid. [Link]

-

Chem-Impex. 1H-Pyrazole-4-boronic acid. [Link]

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

-

precisionFDA. PYRAZOLE-4-BORONIC ACID HYDROCHLORIDE. [Link]

-

MassBank. MSBNK-Eawag-EQ01130008. [Link]

Sources

- 1. 1312693-57-4 | this compound - AiFChem [aifchem.com]

- 2. This compound,(CAS# 1312693-57-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. rsc.org [rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

A Senior Application Scientist's Guide to (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic Acid: From Sourcing to Synthetic Application

Abstract

The strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds into molecular frameworks is a cornerstone of modern medicinal chemistry. The (1-(Difluoromethyl)-1H-pyrazol-4-yl) moiety has emerged as a particularly valuable building block, conferring advantageous physicochemical and metabolic properties to drug candidates. This technical guide provides an in-depth analysis of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid (CAS No. 1312693-57-4), a key reagent for introducing this valuable fragment. We will cover its commercial availability, physicochemical properties, core reactivity, and provide a field-proven experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Strategic Value of the Difluoromethyl Pyrazole Scaffold

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents for a wide range of diseases.[1] Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions and contributes to favorable pharmacokinetic profiles.[2] The introduction of a difluoromethyl (-CHF₂) group at the N1 position further enhances its utility. This group acts as a bioisostere for more metabolically labile methyl or hydroxyl groups, often improving metabolic stability and modulating the pKa of the pyrazole ring, which can fine-tune target binding affinity.

Boronic acids and their derivatives are indispensable tools in organic synthesis, primarily due to their versatile reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] this compound thus represents a convergence of these critical features, providing a direct and efficient route to novel compounds of high interest in pharmaceutical and agrochemical research.[4]

Compound Identification and Physicochemical Properties

Correctly identifying the reagent is the first step in any successful synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1312693-57-4[5][6][7] |

| Molecular Formula | C₄H₅BF₂N₂O₂[5][7] |

| Molecular Weight | 161.90 g/mol [7] |

| Physical Form | Solid[6][8] |

| Typical Purity | ≥95% - 98%[5][6][8] |

| InChI Key | UOXFJNMDWKLYQZ-UHFFFAOYSA-N[6] |

A Note on the Pinacol Ester Derivative: Researchers will frequently encounter the pinacol ester form, 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1206640-82-5), offered by suppliers.[8][9] Boronic acids have a propensity to dehydrate, forming cyclic boroxine anhydrides. The pinacol ester serves as a more stable, crystalline, and easily handled equivalent that readily participates in cross-coupling reactions, often generating the active boronic acid in situ under the basic reaction conditions. For most synthetic applications, the pinacol ester is an excellent and sometimes preferred alternative to the free boronic acid.

Caption: Core structures of the boronic acid and its pinacol ester.

Commercial Availability and Sourcing

This compound and its pinacol ester are readily available from a variety of chemical suppliers specializing in building blocks for research and development. When sourcing, it is critical to verify purity specifications and lead times.

| Supplier | Compound Form | CAS Number |

| Sigma-Aldrich | Boronic Acid | 1312693-57-4[6] |

| Bide Pharmatech | Boronic Acid | 1312693-57-4[5] |

| AiFChem | Boronic Acid | 1312693-57-4 |

| Advanced ChemBlocks | Boronic Acid | 1312693-57-4[10] |

| Sinfoo Biotech | Boronic Acid | 1312693-57-4[7] |

| A Chemtek | Pinacol Ester | 1206640-82-5[8] |

| AOBChem | Pinacol Ester | 1206640-82-5[9] |

This list is not exhaustive but represents several known suppliers. Availability and catalog numbers should be confirmed directly with the vendor.

Synthesis, Reactivity, and Mechanistic Considerations

Synthesis: The synthesis of pyrazole boronic acids typically involves a palladium-catalyzed borylation reaction. A common route uses a halogenated pyrazole precursor (e.g., 4-bromo- or 4-iodo-1-(difluoromethyl)-1H-pyrazole) which is reacted with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).[11]

Core Reactivity - The Suzuki-Miyaura Coupling: The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the pyrazole ring and an aryl, heteroaryl, or vinyl halide/triflate. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X).

-

Transmetalation: The boronic acid (activated by a base to form a boronate species) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified schematic of the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

As with all boronic acids, proper handling is essential. While specific data for this exact compound may be limited, data from analogous structures provide a reliable safety profile.

-

Hazard Identification: This class of compounds is often classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[6][12][13]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Avoid creating dust. Use non-sparking tools. Prevent contact with skin, eyes, and clothing.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term stability.[6][8]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize 4-Aryl-1-(difluoromethyl)-1H-pyrazole.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (Ar-Br) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Workflow Diagram:

Caption: Step-by-step experimental workflow for Suzuki coupling.

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, potassium carbonate, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Causality: Degassing the solvent removes dissolved oxygen. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a commercially accessible and highly valuable building block for modern chemical research. Its utility is rooted in the strategic combination of the privileged pyrazole scaffold and the beneficial electronic and metabolic properties of the difluoromethyl group. As a key substrate in robust and reliable Suzuki-Miyaura cross-coupling reactions, it provides a straightforward entry point for the synthesis of complex molecules, empowering researchers in the ongoing quest for novel therapeutics and advanced functional materials.

References

- This compound CAS NO.1312693-57-4.